4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by its complex structure, which includes a methoxy group, a nitro group, and a benzylidene moiety attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction: 4-(4-Amino-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitrobenzoic acid
- 4-Methoxy-3-nitrobenzyl alcohol
- 4-Methoxy-3-nitrobenzaldehyde
Uniqueness
4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a methoxy group, a nitro group, and a benzylidene moiety attached to an oxazole ring
Properties
Molecular Formula |
C17H12N2O5 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(4E)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-8-7-11(10-14(15)19(21)22)9-13-17(20)24-16(18-13)12-5-3-2-4-6-12/h2-10H,1H3/b13-9+ |
InChI Key |
MVUBWJHIBMVYMD-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.